molecular formula C14H11Cl2FN2S B4681355 N-(3,4-dichlorophenyl)-N'-(3-fluoro-4-methylphenyl)thiourea

N-(3,4-dichlorophenyl)-N'-(3-fluoro-4-methylphenyl)thiourea

Cat. No. B4681355
M. Wt: 329.2 g/mol
InChI Key: KMISUPMWXXRIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(3-fluoro-4-methylphenyl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The exact mechanism of action of N-(3,4-dichlorophenyl)-N'-(3-fluoro-4-methylphenyl)thiourea is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in various cellular processes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis by activating certain signaling pathways. In bacteria and fungi, it has been shown to disrupt the cell membrane and inhibit certain enzymes involved in cell metabolism. In plants, it has been shown to inhibit the growth of weeds by disrupting the photosynthetic process.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-N'-(3-fluoro-4-methylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also shown promising results in various studies, indicating its potential for further research.
However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to predict its effects in different systems. It may also have potential toxicity concerns, requiring careful handling and disposal.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(3-fluoro-4-methylphenyl)thiourea. In medicine, further studies are needed to investigate its potential as an anticancer agent and antimicrobial agent. In agriculture, further studies are needed to investigate its potential as a herbicide and insecticide. In environmental science, further studies are needed to investigate its potential as a pollutant remediation agent.
Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity concerns. This will help to optimize its use in various fields and ensure its safe handling and disposal.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-(3-fluoro-4-methylphenyl)thiourea has been extensively studied for its potential applications in various fields. In medicine, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.
In agriculture, this compound has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds. It has also been studied for its insecticidal properties and has shown promising results against various insect pests.
In environmental science, this compound has been investigated as a potential pollutant remediation agent due to its ability to degrade various organic pollutants in soil and water.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN2S/c1-8-2-3-10(7-13(8)17)19-14(20)18-9-4-5-11(15)12(16)6-9/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMISUPMWXXRIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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